![molecular formula C8H11N3S B13746822 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide to form the intermediate 2-(methylthio)pyridine. This intermediate is then cyclized with formamide under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The methylthio group can be substituted with other nucleophiles like amines or alcohols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis.
Neuroprotection: The compound exerts neuroprotective effects by modulating oxidative stress and inflammatory pathways, thereby protecting neurons from damage.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine with similar biological activities but different structural features.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties, similar to 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Quinazoline: A fused pyrimidine and benzene ring structure, widely used in anticancer drugs.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases and its potential neuroprotective effects make it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H11N3S |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H11N3S/c1-12-8-10-4-6-2-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3 |
Clave InChI |
IZZLWBRHISLWME-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C2CCNCC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


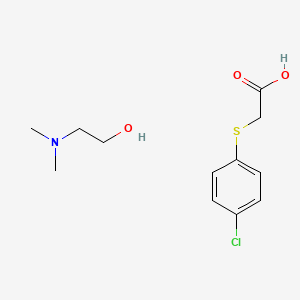
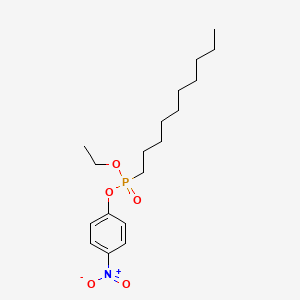



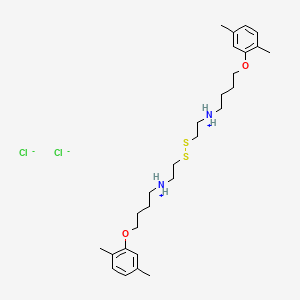
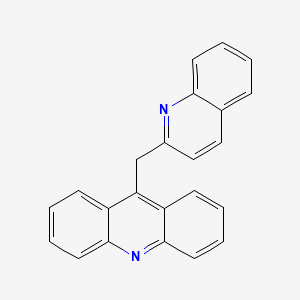
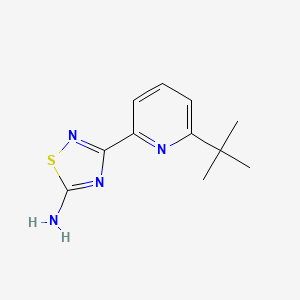
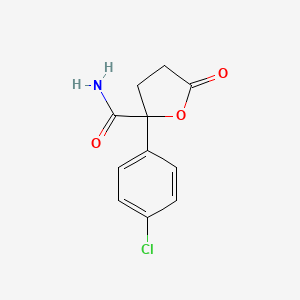
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)

